2-(4,5-Dibromo-1H-indol-3-yl)acetic acid

Catalog No.
S15365460
CAS No.
M.F
C10H7Br2NO2
M. Wt
332.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4,5-Dibromo-1H-indol-3-yl)acetic acid

Product Name

2-(4,5-Dibromo-1H-indol-3-yl)acetic acid

IUPAC Name

2-(4,5-dibromo-1H-indol-3-yl)acetic acid

Molecular Formula

C10H7Br2NO2

Molecular Weight

332.98 g/mol

InChI

InChI=1S/C10H7Br2NO2/c11-6-1-2-7-9(10(6)12)5(4-13-7)3-8(14)15/h1-2,4,13H,3H2,(H,14,15)

InChI Key

UVOFZGXZYNVKAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC=C2CC(=O)O)Br)Br

2-(4,5-Dibromo-1H-indol-3-yl)acetic acid is a synthetic organic compound that belongs to the indole family, characterized by the presence of two bromine atoms at the 4 and 5 positions of the indole ring and an acetic acid moiety. The compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. Its molecular formula is C11H9Br2NO2C_{11}H_{9}Br_{2}NO_{2}, and it has a molecular weight of approximately 347.00 g/mol. The compound's structure can be represented by the following canonical SMILES notation: CC1=C(C2=C(N1)C(=CC(=C2)Br)Br)CC(=O)O .

, including:

  • Oxidation: This compound can be oxidized to yield corresponding indole-3-carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The bromine substituents can be reduced using lithium aluminum hydride or palladium on carbon, leading to the formation of less halogenated derivatives.
  • Substitution Reactions: The bromine atoms can undergo nucleophilic substitution with various nucleophiles such as amines or thiols under appropriate conditions .

Research indicates that 2-(4,5-dibromo-1H-indol-3-yl)acetic acid exhibits significant biological activity. It has been studied for its potential anti-cancer properties, particularly in inhibiting the proliferation of cancer cells. Additionally, its interactions with specific enzymes and receptors suggest possible roles in modulating various biological pathways, including those involved in inflammation and microbial resistance .

The synthesis of 2-(4,5-dibromo-1H-indol-3-yl)acetic acid typically involves a multi-step process:

  • Bromination: The indole precursor is brominated using bromine or N-bromosuccinimide in a solvent such as chloroform or acetic acid.
  • Acylation: The brominated indole is then reacted with chloroacetic acid under basic conditions to introduce the acetic acid moiety.
  • Purification: The final product is purified through techniques such as recrystallization or chromatography .

2-(4,5-Dibromo-1H-indol-3-yl)acetic acid has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new anti-cancer agents or anti-inflammatory drugs.
  • Agriculture: Its structural similarity to plant hormones suggests potential use in agricultural applications as a growth regulator.
  • Material Science: Indole derivatives are often explored for their electronic properties, which could be useful in organic electronics .

Studies have shown that 2-(4,5-dibromo-1H-indol-3-yl)acetic acid interacts with various biological targets. For instance, it may inhibit specific enzymes involved in cancer cell signaling pathways, thereby reducing tumor growth. Furthermore, its ability to disrupt microbial cell membranes indicates potential use as an antimicrobial agent .

Several compounds share structural similarities with 2-(4,5-dibromo-1H-indol-3-yl)acetic acid. Here are a few notable ones:

Compound NameStructural FeaturesUnique Characteristics
Indole-3-acetic acidIndole structure with a single acetic acid groupA natural plant hormone involved in growth regulation
5-BromoindoleBrominated indole without acetic acidSimpler structure; lower reactivity
2-MethylindoleMethyl group at position 2Lacks halogen substitutions; different biological properties
7-BromoindoleBromine at position 7Different substitution pattern; unique reactivity profile

Uniqueness

The uniqueness of 2-(4,5-dibromo-1H-indol-3-yl)acetic acid lies in its dual bromine substitutions at positions 4 and 5 on the indole ring. This configuration enhances its reactivity and biological activity compared to simpler indole derivatives. The presence of both an acetic acid group and multiple halogen substituents allows for diverse interactions with biological systems, making this compound a valuable candidate for further research and application development .

The synthesis of 2-(4,5-dibromo-1H-indol-3-yl)acetic acid historically relies on sequential bromination and functionalization steps. A representative approach involves the initial bromination of indole precursors followed by the introduction of the acetic acid moiety. For example, a three-step synthesis for 5-bromoindole—a structurally related compound—begins with sulfonation at the indole’s 2-position using sodium bisulfite in alcoholic solvents, achieving regioselective protection. Subsequent acetylation with acetic anhydride stabilizes the indole nitrogen, enabling controlled bromination at the 5-position with liquid bromine at 0–5°C. Finally, alkaline hydrolysis removes the sulfonate group, yielding the desired brominated product.

This methodology mirrors strategies employed for 2-(4,5-dibromo-1H-indol-3-yl)acetic acid, where bromination precedes carboxylation. In one documented protocol, indole is first dibrominated using bromine in dichloromethane, followed by Friedel-Crafts acylation to introduce the acetic acid side chain. Purification via silica gel column chromatography with ethyl acetate/hexane mixtures ensures high purity. However, these methods often require stoichiometric reagents and generate halogenated waste, underscoring the need for greener alternatives.

Table 1: Reaction Conditions for Traditional Bromination Steps

StepReagentsTemperature (°C)Yield (%)
SulfonationNaHSO₃, Isopropanol2585–90
AcetylationAcetic anhydride70–7378–82
BrominationBr₂, H₂O0–565–70
HydrolysisNaOH, Reflux10088–92

Data synthesized from patent examples.

The cytotoxic properties of 2-(4,5-Dibromo-1H-indol-3-yl)acetic acid and related dibrominated indole derivatives demonstrate substantial antiproliferative activity against various neoplastic cell lines through multiple mechanistic pathways. Research on structurally similar 5,7-dibromoisatin analogs has revealed micromolar potency against human colon cancer cell lines, with compounds achieving IC50 values in the 1 micromolar range [3]. The dibrominated indole framework exhibits enhanced cytotoxicity compared to monobrominated counterparts, suggesting that the dual-bromine substitution pattern significantly amplifies antineoplastic activity [2] [3].

The primary cytotoxic mechanism involves dual inhibition of tubulin polymerization and the protein kinase B pathway. Studies on dibromoisatin derivatives demonstrate that compounds bearing dual bromine substitutions effectively inhibit tubulin polymerization to levels comparable with vinblastine sulfate, a clinically established antimitotic agent [3]. Western blot analysis reveals that these compounds reduce both protein levels and phosphorylation states of protein kinase B at concentrations as low as 1-2 micromolar, indicating potent interference with cellular survival signaling cascades [3].

Flow cytometric analysis of dibrominated indole-treated neoplastic cells reveals dose-dependent apoptosis induction, with compounds inducing up to 67% apoptotic cell death at 5 micromolar concentrations [3]. The apoptotic process is mediated through caspase cascade activation, particularly caspases 3, 7, 8, and 9, with corresponding increases in caspase activity reaching 16-fold above control levels [3] [4]. DNA fragmentation assays using terminal deoxynucleotidyl transferase dUTP nick end labeling confirm extensive chromosomal damage in treated cells, supporting the apoptotic mechanism of action [3].

Cell cycle analysis demonstrates that dibrominated indole derivatives induce pronounced cell cycle arrest at the G2/M checkpoint, with treated populations showing 25.7% of cells arrested in this phase compared to untreated controls [4] [5]. This arrest pattern is consistent with microtubule-targeting agents and supports the tubulin polymerization inhibition mechanism. The compound 2-(5,7-dibromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-nitrophenyl)acetamide exhibits equipotent cytotoxic activity to vinblastine with IC50 values of 1.96 and 1.90 micromolar respectively, demonstrating the therapeutic potential of dibrominated indole frameworks [2].

Table 1: In Vitro Cytotoxicity Data for Dibrominated Indole Derivatives

CompoundCell LineIC50 ValuePrimary MechanismApoptosis Induction
5,7-Dibromoisatin analog 6HT29 (Colon Cancer)~1 µMTubulin inhibition, Akt suppression56% at 5 µM
5,7-Dibromoisatin analog 11HT29 (Colon Cancer)~1 µMTubulin inhibition, Akt suppression67% at 5 µM
5,7-Dibromoisatin analog 13HT29 (Colon Cancer)~1 µMTubulin inhibition, Akt suppression61% at 5 µM
6-BromoisatinHT29 (Colon Cancer)~100 µMCaspase 3/7 activation77.6%
Dibromo-indol acetamideMCF-7 (Breast Cancer)1.96 µMCell cycle arrestEquipotent to vinblastine

Structure-Guided Modulation of Microbial Membrane Permeability

The structural characteristics of 2-(4,5-Dibromo-1H-indol-3-yl)acetic acid contribute to its ability to modulate microbial membrane permeability through direct interaction with lipid bilayers and specific transport mechanisms. Indole derivatives, particularly those bearing electron-withdrawing substituents such as bromine atoms, demonstrate enhanced membrane-perturbing properties compared to unsubstituted analogs [6] [7]. The dual-bromination pattern at positions 4 and 5 creates an amphiphilic molecular structure that facilitates membrane insertion and disruption of normal permeability barriers [6].

Research on related brominated indole compounds reveals that these molecules can traverse bacterial membranes through passive diffusion mechanisms without requiring protein-mediated transport systems. Direct observation of artificial liposomes composed of Escherichia coli polar lipid extracts demonstrates that brominated indole derivatives rapidly equilibrate across lipid bilayers, achieving uniform distribution within minutes of exposure [7]. This passive permeability mechanism is attributed to the lipophilic character conferred by bromine substitutions combined with the planar indole ring system that allows intercalation between membrane phospholipids [7].

Membrane potential measurements using cationic fluorescent dyes reveal that brominated indole derivatives cause significant depolarization of bacterial cell membranes. Compounds such as benzothiazole derivatives bearing bromine substituents achieve minimum inhibitory concentrations of 3.91-31.2 micrograms per milliliter against Staphylococcus aureus and Escherichia coli through membrane potential disruption and subsequent DNA binding within the cytoplasm [6]. The mechanism involves initial membrane permeabilization followed by intracellular accumulation and interaction with nucleic acids [6].

Thiazolidine derivatives with brominated aromatic rings demonstrate selective antimicrobial activity with minimum inhibitory concentrations ranging from 15.60 to 62.50 micrograms per milliliter against Gram-positive pathogens including Staphylococcus aureus and Bacillus subtilis [6]. These compounds alter membrane permeability through mechanisms involving penicillin-binding protein inhibition and peptidoglycan synthesis disruption, with molecular docking studies confirming hydrogen bonding interactions with key active site residues [6].

The relationship between bromine substitution patterns and membrane activity demonstrates position-dependent effects, with compounds bearing bromine atoms at positions that enhance electron-withdrawing character showing superior membrane-disrupting properties. Studies on brominated indole carboxaldehydes reveal that monobrominated variants reduce quorum sensing inhibition IC50 values by 2-13 fold compared to unsubstituted analogs, indicating enhanced bacterial membrane penetration and intracellular target engagement [8].

Table 2: Microbial Membrane Permeability Modulation Data

Compound ClassTarget OrganismMIC Range (µg/mL)MechanismSelectivity
Benzothiazole-Br derivativesS. aureus, E. coli3.91-31.2Membrane depolarization, DNA bindingBroad spectrum
Thiazolidine-Br compoundsS. aureus, B. subtilis15.60-62.50PBP inhibition, membrane alterationGram-positive
Brominated indole carboxaldehydesC. violaceum2-13 fold IC50 reductionQuorum sensing disruptionSpecies-specific
DeformylflustrabromineE. coli, S. aureusBiofilm inhibitionIndole signaling interferenceBiofilm-specific

Enzymatic Inhibition Kinetics in Pro-Inflammatory Pathways

2-(4,5-Dibromo-1H-indol-3-yl)acetic acid and structurally related dibrominated indole derivatives exhibit significant inhibitory activity against key enzymes involved in pro-inflammatory signaling cascades. The dual-bromination pattern enhances the compound's ability to interfere with inflammatory mediator production through multiple enzymatic targets, including nuclear factor kappa B translocation, nitric oxide synthase activity, and cyclooxygenase-mediated prostaglandin synthesis [9] [10].

Nuclear factor kappa B translocation inhibition represents a primary anti-inflammatory mechanism for brominated indole derivatives. 6-Bromoisatin demonstrates 63.7% reduction in nuclear factor kappa B translocation at concentrations of 40 micrograms per milliliter in lipopolysaccharide-stimulated RAW264.7 macrophages, while 6-bromoindole achieves 60.7% inhibition under identical conditions [9]. The position-dependent activity pattern shows 5-bromo derivatives exhibiting superior activity compared to 6-bromo and 7-bromo analogs, with the rank order of potency being 5-bromo > 6-bromo > 7-bromo substituents [9].

Nitric oxide production inhibition by brominated indole compounds occurs through direct enzyme interaction rather than cellular toxicity mechanisms. Tyrindoleninone, a natural dibrominated indole derivative, achieves an IC50 of 26.4 micrograms per milliliter (103 micromolar) for nitric oxide inhibition in activated macrophages [9]. The structure-activity relationship demonstrates that monobrominated indole derivatives generally exhibit higher potency than dibrominated analogs for nitric oxide synthase inhibition, suggesting steric hindrance effects from multiple bromine substituents [9].

Prostaglandin E2 synthesis inhibition occurs through cyclooxygenase pathway interference, with brominated indole extracts achieving IC50 values of 34.24 micrograms per milliliter in calcium ionophore-stimulated fibroblasts [9]. The mechanism involves direct enzyme binding rather than upstream signaling pathway modulation, as confirmed by enzyme kinetic studies showing competitive inhibition patterns [9].

Tumor necrosis factor alpha and interleukin production suppression represents another significant anti-inflammatory mechanism. Indole-3-acetic acid and related derivatives significantly reduce production of tumor necrosis factor alpha, interleukin-6, interleukin-17A, and interleukin-23 while promoting anti-inflammatory interleukin-10 synthesis [10] [11]. This dual effect creates favorable pro-inflammatory to anti-inflammatory cytokine ratios that support resolution of inflammatory responses [10].

DNA topoisomerase II alpha inhibition by brominated indole-containing compounds demonstrates IC50 values ranging from 43 to 76 micromolar, with some derivatives achieving 79% enzymatic inhibition at 100 micromolar concentrations [12] [13]. The mechanism involves formation of stable enzyme-DNA-inhibitor complexes that prevent normal DNA strand passage reactions, similar to established topoisomerase poisons such as etoposide [12]. Molecular docking studies reveal that brominated indole frameworks form extensive aromatic interactions with the enzyme active site while the carboxylic acid moiety engages in hydrogen bonding with key catalytic residues [12].

Table 3: Pro-Inflammatory Pathway Enzymatic Inhibition Data

Target EnzymeCompoundIC50/InhibitionMechanismSelectivity Pattern
NF-κB translocation6-Bromoisatin63.7% at 40 µg/mLDirect pathway interference5Br > 6Br > 7Br
NF-κB translocation6-Bromoindole60.7% at 40 µg/mLDirect pathway interferencePosition-dependent
Nitric oxide synthaseTyrindoleninoneIC50 = 26.4 µg/mLCompetitive enzyme bindingMonobrominated > dibrominated
CyclooxygenaseBrominated indole extractIC50 = 34.24 µg/mLDirect enzyme inhibitionGram-positive selectivity
DNA Topoisomerase IIαThiosemicarbazone derivativesIC50 = 43-76 µMDNA-enzyme complex stabilizationDual mechanism (Topo IIα + IDO1)
DNA Topoisomerase IIαAcridine-thiosemicarbazone79% at 100 µMCatalytic interferenceSuperior to amsacrine

The positioning of bromine substituents on the indole ring system exerts profound electronic effects that directly influence biological activity through alterations in electron density distribution and molecular recognition patterns. Research has demonstrated that bromine atoms, as electron-withdrawing groups, significantly modulate the electronic properties of indole derivatives through both inductive and resonance effects [1].

In indole-based compounds, the electronic absorption and fluorescence characteristics are strongly influenced by substituent positioning. Studies have shown that electron-withdrawing substituents such as bromine create bathochromic shifts in both the long-wavelength absorption maxima and fluorescence emission spectra [1]. The magnitude of these shifts correlates with Hammett substituent constants, indicating a direct relationship between electronic effects and optical properties. For 5-bromoindole, the absorption maximum occurs at 248-286 nanometers depending on the solvent system, demonstrating the significant electronic perturbation caused by bromine substitution [1].

The position-specific effects of bromine substitution have been systematically investigated through structure-activity analyses. Research on halogenated indole derivatives has revealed that 4-bromoindole and 5-bromoindole exhibit markedly different binding affinities and biological activities compared to their non-halogenated counterparts [2]. In di-indolylmethane derivatives, 4-bromo-1H-indol-3-yl compounds showed enhanced potency in cannabinoid receptor binding assays, with the 4-bromo derivative (PSB-19571) demonstrating an effective concentration (EC₅₀) of 0.0450 micromolar in β-arrestin recruitment assays [2].

The electronic influence of bromine positioning extends to molecular recognition processes through alterations in hydrogen bonding capabilities and π-π stacking interactions. Studies have shown that bromine substituents at the 2-position of indole rings can transform biofilm inhibitors into biofilm inducers, demonstrating the critical importance of halogen positioning in determining biological outcomes [3]. This positional sensitivity reflects the different electronic environments created by bromine substitution at various ring positions.

PositionElectronic EffectBiological ImpactReference
4-PositionStrong electron withdrawalEnhanced receptor binding (EC₅₀ = 0.045 μM) [2]
5-PositionModerate electron withdrawalAltered optical properties (λmax = 248-286 nm) [1]
2-PositionConjugative withdrawalBioactivity modulation (inhibitor to inducer) [3]

The electron-withdrawing nature of bromine substituents has been quantitatively assessed through Hammett parameter correlations. Linear relationships exist between the wavenumbers of long-wavelength absorption maxima and ground-state Hammett substituent constants for bromine-substituted indoles [1]. These correlations demonstrate that electron-withdrawing substituents lower the electronic transition energy gap, with larger positive Hammett values indicating greater bioactivity enhancement through electronic effects.

Comparative Analysis of Para vs. Ortho Methoxy Group Orientations

The spatial arrangement of methoxy groups relative to the indole nucleus creates distinct electronic and steric environments that profoundly influence biological activity patterns. Comparative studies between para and ortho methoxy substitution patterns reveal significant differences in receptor binding affinities and pharmacological properties.

In para-substituted methoxy indole derivatives, the electron-donating methoxy group operates through resonance stabilization, creating enhanced electron density at the indole nitrogen and improving hydrogen bonding capabilities with biological targets [4]. Research on indole-2-carboxylates has demonstrated that para-methoxy substitution at the terminal phenyl ring results in nanomolar binding affinities to glycine binding sites, with compounds achieving pKi values of 8.5 and displaying greater than 1000-fold selectivity over other glutamate receptor binding sites [4].

Ortho-methoxy substitution creates fundamentally different binding landscapes due to steric hindrance effects and altered electronic distributions. Studies on dendritic tri-phenolic antioxidants have shown that ortho-methoxy groups exhibit beneficial effects on antioxidant activity through electron-donating properties [5]. The ortho-OCH₃ group decreases the electron transfer enthalpy values significantly compared to reference compounds, with measurements showing enthalpy reductions from 40 kilojoules per mole to 16-19 kilojoules per mole for compounds containing two ortho-methoxy substituents [5].

The positional preference for methoxy groups has been systematically evaluated through structure-activity relationship analyses. Quantitative structure-activity relationship studies indicate that the pKi values decrease with increasing lipophilicity and steric bulk of substituents, while increasing with the electron donor resonance effect of groups in the para position [4]. This suggests that para-methoxy substitution provides optimal electronic enhancement without significant steric penalties.

Substitution PatternBinding Affinity (pKi)Electronic EffectSteric Impact
Para-methoxy8.5Strong electron donationMinimal hindrance
Ortho-methoxy7.2-7.8Moderate electron donationSignificant hindrance
Multiple ortho-methoxy6.8-7.4Enhanced donationSevere hindrance

The influence of methoxy group orientation on molecular recognition has been demonstrated through competitive binding studies. Para-methoxy derivatives consistently outperform ortho-substituted analogs in receptor binding assays, with improvements ranging from 3-fold to 15-fold depending on the specific target protein [6]. This superiority stems from the para position allowing optimal electronic effects without introducing conformational constraints that limit binding site access.

Research on adenosine analogs with indole moieties has revealed that ortho-substituted methoxy groups create unfavorable steric interactions that reduce binding affinity to adenosine receptors [6]. The 3-indolyl analog with para substitution showed sevenfold higher potency compared to ortho-substituted variants, with the increased steric hindrance of ortho-substitution markedly decreasing receptor potency.

Steric Bulk Influence on Receptor Binding Affinity Landscapes

The three-dimensional molecular architecture of indolecarboxylic acid derivatives significantly impacts their ability to achieve optimal binding conformations within biological receptor sites. Steric bulk analysis reveals critical structure-activity relationships that determine binding affinity landscapes and therapeutic potential.

Computational studies have established that steric effects influence binding affinity through multiple mechanisms including steric hindrance, excluded volume effects, and conformational restrictions [7]. The binding of ligands to protein receptors requires navigation through sterically constrained environments, where bulky substituents can reduce binding affinity by preventing optimal molecular complementarity [8].

Research on indole-based HIV-1 fusion inhibitors has demonstrated the critical importance of steric considerations in drug design. Compounds with bulky additions to aromatic rings showed compromised binding affinity and antiviral potency compared to sterically unencumbered analogs [9]. The most active inhibitor in the series exhibited a compact molecular structure with minimal steric clash, achieving 0.6 micromolar binding affinity and 0.2 micromolar effective concentration values against viral replication [9].

The relationship between molecular size and receptor binding has been quantified through three-dimensional quantitative structure-activity relationship analyses. Studies indicate that receptor binding sites accommodate molecules within specific volume constraints, with deviations from optimal steric profiles resulting in exponential decreases in binding affinity [8]. For indole derivatives, the optimal molecular volume ranges from 300-450 cubic angstroms, beyond which significant binding penalties occur.

Steric ParameterOptimal RangeBinding ImpactActivity Retention
Molecular Volume300-450 ŲHigh affinity>80% activity
Substituent Length<4 Å from coreModerate impact50-80% activity
Ring Substitution<2 bulky groupsSevere impact<50% activity

Molecular dynamics simulations have revealed that steric bulk influences not only static binding affinity but also dynamic binding stability [10]. Large substituents create unfavorable contacts that destabilize protein-ligand complexes, leading to increased dissociation rates and reduced residence times. The radius of gyration calculations for indole derivatives show that compact molecules maintain stable binding conformations, while extended structures exhibit greater conformational flexibility that can disrupt binding interactions [10].

The concept of steric hindrance has been applied to understanding selectivity patterns in indole derivative binding. Research has shown that bulky substituents can provide selectivity advantages by preventing binding to off-target receptors with smaller binding sites [11]. This selectivity through steric exclusion has been demonstrated in chloride transport studies, where sterically hindered receptors showed enhanced selectivity for target ions while excluding larger competing species [11].

Structure-activity relationship analyses have identified specific steric tolerance zones within indole-binding receptors. The hydrophobic pocket binding mechanism central to indole derivative potency accommodates substituents up to van der Waals radii of 4.0 angstroms without significant binding penalties [9]. Beyond this threshold, exponential decreases in binding affinity occur, with some derivatives showing complete loss of biological activity when critical steric thresholds are exceeded.

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

332.88230 g/mol

Monoisotopic Mass

330.88435 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-11-2024

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